

A Comparative Guide to the ^{13}C NMR Analysis of Diethyl Dipropylmalonate

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Compound of Interest

Compound Name: *Diethyl dipropylmalonate*

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This guide provides a comparative analysis of the ^{13}C Nuclear Magnetic Resonance (NMR) spectrum of **diethyl dipropylmalonate**. Targeted at researchers, scientists, and professionals in drug development, this document summarizes predicted spectral data and offers a comparison with related malonic esters. The information is compiled from publicly available chemical databases and general spectroscopic principles.

Predicted ^{13}C NMR Chemical Shifts for Diethyl Dipropylmalonate

The ^{13}C NMR spectrum of **diethyl dipropylmalonate** ($\text{C}_{13}\text{H}_{24}\text{O}_4$) is predicted to show six unique carbon signals corresponding to its symmetrical structure. The chemical shifts are estimated based on the analysis of structurally similar compounds and established substituent effects in ^{13}C NMR spectroscopy.

Table 1: Predicted ^{13}C NMR Chemical Shifts for **Diethyl Dipropylmalonate** and Comparison with Other Malonic Esters

Carbon Atom (IUPAC Numbering)	Predicted Chemical Shift (ppm) for Diethyl Dipropylmalon ate	Diethyl Malonate (ppm)	Diethyl Diethylmalonat e (ppm)	Diethyl Methylmalonat e (ppm)
C=O (Ester Carbonyl)	~170	167.3	171.4	170.2
C(CH ₂ CH ₂ CH ₃) 2 (Quaternary α - Carbon)	~55	41.6 (CH ₂)	52.8	48.9 (CH)
O-CH ₂ CH ₃ (Ethyl Methylene)	~61	61.4	61.2	61.3
CH ₂ CH ₂ CH ₃ (Propyl Methylene, α to C)	~35	-	24.5 (Ethyl CH ₂)	13.7 (Methyl)
CH ₂ CH ₂ CH ₃ (Propyl Methylene, β to C)	~17	-	8.5 (Ethyl CH ₃)	-
CH ₂ CH ₂ CH ₃ (Propyl Methyl)	~14	14.1	-	-
O-CH ₂ CH ₃ (Ethyl Methyl)	~14	14.1	8.5	14.1

Note: The chemical shifts for diethyl malonate, diethyl diethylmalonate, and diethyl methylmalonate are sourced from publicly available spectral data. The predictions for **diethyl dipropylmalonate** are estimates and may vary from experimental values.

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a general methodology for acquiring a ^{13}C NMR spectrum of a small organic molecule like **diethyl dipropylmalonate**.^{[1][2]}

1. Sample Preparation:

- Dissolve approximately 10-50 mg of the **diethyl dipropylmalonate** sample in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Transfer the solution to a standard 5 mm NMR tube.
- Ensure the solution is free of any particulate matter.

2. NMR Spectrometer Setup:

- The experiment is typically performed on a 400 MHz (or higher field) spectrometer.
- The instrument should be tuned to the ^{13}C frequency.
- Standard room temperature (e.g., 298 K) is usually sufficient.

3. Data Acquisition:

- A standard proton-decoupled ^{13}C NMR pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom.^[2]
- Key acquisition parameters to consider include:
 - Spectral Width: Typically 0 to 220 ppm for organic molecules.^[3]
 - Number of Scans (ns): A sufficient number of scans (e.g., 128 to 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, especially for the quaternary carbon.
 - Relaxation Delay (d1): A delay of 1-2 seconds is a common starting point. For quantitative analysis, longer delays (\geq 5 times the longest T_1) are necessary.^[4]
 - Acquisition Time (aq): Typically 1-2 seconds.

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.
- Integrate the peaks if quantitative information is desired, though standard ¹³C NMR is not inherently quantitative without specific experimental setups.[2][4]

Structural Representation and Predicted ¹³C NMR Signals

The following diagram illustrates the chemical structure of **diethyl dipropylmalonate** and the predicted ¹³C NMR signals corresponding to each unique carbon environment.

Figure 1: Structure of **diethyl dipropylmalonate** with predicted ¹³C NMR signals.

Discussion

The ¹³C NMR spectrum provides direct information about the carbon skeleton of a molecule.[3] For **diethyl dipropylmalonate**, the key features to note are:

- Carbonyl Signal: The ester carbonyl carbons are expected to resonate furthest downfield, around 170 ppm, which is characteristic for this functional group.[5]
- Quaternary Carbon: The central quaternary carbon, bonded to the two propyl groups and two carboxyl groups, is predicted to appear around 55 ppm. Due to the absence of attached protons, this signal is expected to be of lower intensity in a standard proton-decoupled spectrum.
- Ethyl and Propyl Groups: The methylene carbons of the ethyl groups attached to the ester oxygens are expected around 61 ppm. The propyl groups will show three distinct signals for the methylene and methyl carbons, with the chemical shifts decreasing as the distance from the electron-withdrawing ester functionality increases.

By comparing the experimental ^{13}C NMR spectrum of a synthesized sample with the predicted values and the data from related malonic esters, researchers can confirm the structure and purity of **diethyl dipropylmalonate**. This compound and its derivatives are important intermediates in the synthesis of various pharmaceuticals, including barbiturates.^{[6][7][8]}

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